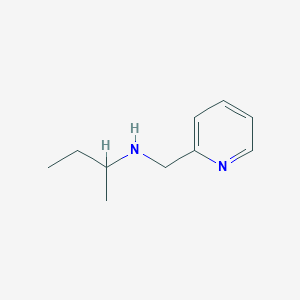

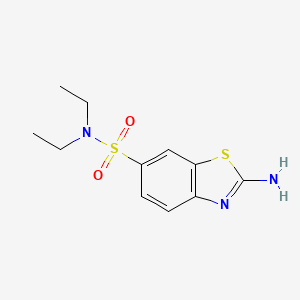

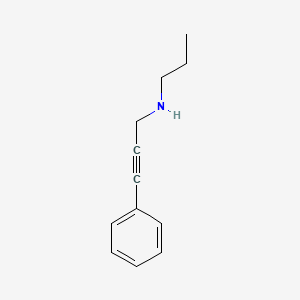

![molecular formula C11H9FN2O4S B1275337 6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide CAS No. 66892-63-5](/img/structure/B1275337.png)

6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide, is closely related to the fluorinated spiro compounds studied in the provided papers. These compounds exhibit interesting polymorphic characteristics and have potential applications due to their antioxidant activities. The papers focus on the polymorphic differences between alpha- and beta-form crystals of a similar compound, 2R, 4S, 6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione (M79175), and their synthesis, molecular structure, and physical properties .

Synthesis Analysis

The synthesis of related fluorinated spiro compounds involves starting with a precursor such as 5-fluoro-3′-(4-fluorophenyl)-4′H-spiro[indole-3,2′-thiazolidine]-2,4′(1H)-dione and reacting it with various reagents including trifluoroacetamide, 2-chloro-6-fluorobenzaldehyde, and hydrazine hydrate, followed by treatment with suitable sulfur and phosphorus reagents . This method provides a facile route to create novel compounds with potential antioxidant activities.

Molecular Structure Analysis

The molecular and crystal structures of the beta-form of M79175 were determined using single-crystal X-ray diffraction analysis. The molecules in the beta-form crystal are arranged orderly along the b-axis, with the plate-like moieties (chroman ring) stacked by van der Waals forces. The molecular packing structure of each crystalline form was investigated by comparing wave numbers of hydantoin rings obtained from solid-state infrared photoacoustic spectra (FT-IR-PAS), revealing that the hydrogen bond in the alpha-form crystal is stronger than that in the beta-form .

Chemical Reactions Analysis

The polymorphic transformations between the alpha- and beta-form crystals of M79175 were studied. The transformation from the beta- to alpha-form was observed at various heating rates and was enhanced by the presence of a small amount of alpha-form crystals, which served as a source of nuclei for the growth of both forms . This indicates that the alpha-form crystal is more stable than the beta-form, and the transformation is influenced by the presence of nuclei.

Physical and Chemical Properties Analysis

The physical and chemical properties of the alpha- and beta-form crystals of M79175 were characterized using X-ray powder diffraction, infrared spectroscopy, and differential scanning calorimetry. The longest spacing of the unit cells was found to be different for the alpha- (14.9 Å) and beta-form (12.4 Å) crystals. The enthalpies of fusion were also distinct, with the alpha-form having a lower enthalpy of fusion (26.3 kJ/mol at 517.5 K) compared to the beta-form (31.3 kJ/mol at 501.0 K). The infrared spectra showed differences in the NH stretching vibration bands between the two forms, with the alpha-form centered at 3250 cm^-1 and the beta-form split into two peaks at 3150 and 3425 cm^-1 . These results confirm the polymorphic nature of the compound and the influence of crystal form on its stability and physical properties.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Novel compounds related to 6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide, such as 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, have been synthesized. These compounds' structures were verified using NMR, IR spectroscopy, and quantum-chemical calculations (Marinov et al., 2014).

Aldose Reductase Inhibitory Activity

- Some derivatives have been found to possess aldose reductase inhibitory activity, beneficial in diabetic complications. Notably, the 2S,4S compounds were more potent in vitro and in vivo inhibitors of aldose reductase than their 2R,4R enantiomers (Unno et al., 1995).

Antioxidant Activities

- Novel fluorinated compounds related to the chemical structure have been synthesized and evaluated for their antioxidant activities. This includes derivatives obtained from reactions with various sulfur and phosphorus reagents (Ali & Abdel-Rahman, 2014).

Cytotoxicity and ROS Generation

- Selenium-containing dispiro indolinones, related to the compound , exhibit cytotoxic activity similar to oxygen and sulfur-containing derivatives. Some of these compounds have shown notable in vitro cytotoxicity and increased levels of intracellular reactive oxygen species in certain cancer cell lines (Novotortsev et al., 2021).

Structural Characterization

- Studies on the structural characterization of similar spiro compounds have been conducted, providing insights into the molecular structure and properties of these types of chemicals (Todorov et al., 2012).

Antimicrobial Activity

- New spiro compounds, which are structurally related, have been synthesized and tested for their antimicrobial activity, indicating potential use in developing new antimicrobial agents (Al-Romaizan, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O4S/c12-6-1-2-8-7(5-6)11(3-4-19(8,17)18)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHRHFDCECODBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90411060 |

Source

|

| Record name | 6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90411060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide | |

CAS RN |

66892-63-5 |

Source

|

| Record name | 6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90411060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

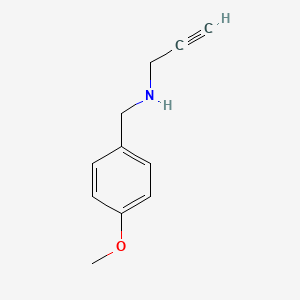

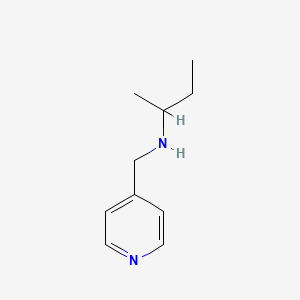

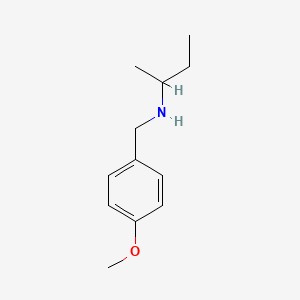

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)

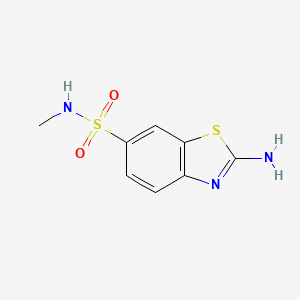

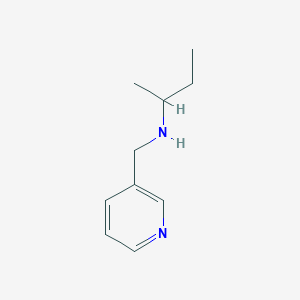

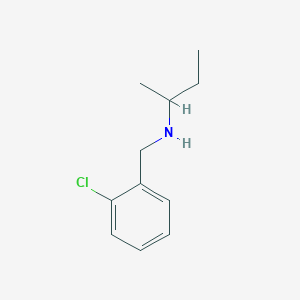

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)

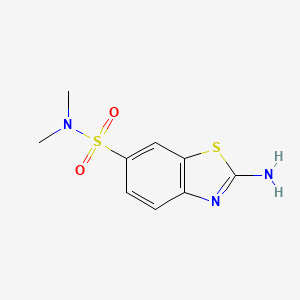

![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)